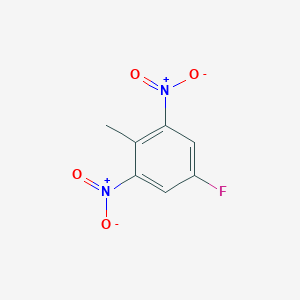

5-Fluor-2-methyl-1,3-dinitrobenzol

Übersicht

Beschreibung

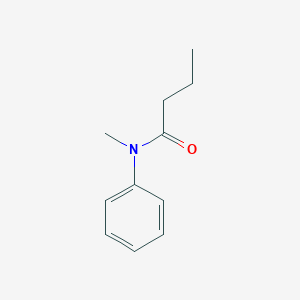

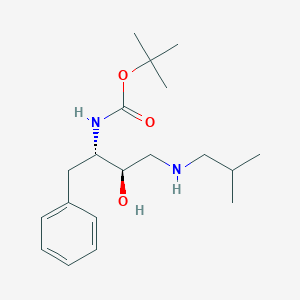

5-Fluoro-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-methyl-1,3-dinitrobenzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of novel drugs with specific biological activities.

Materials Science: Utilized in the design and fabrication of advanced materials with unique properties, such as polymers and coatings.

Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific compounds.

Wirkmechanismus

Target of Action

Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .

Mode of Action

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.

Result of Action

Nitro compounds can cause various changes at the molecular level, including the modification of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .

Biochemische Analyse

Biochemical Properties

Based on its structural similarity to other nitrobenzenes, it can be inferred that it may participate in reactions involving nucleophilic aromatic substitution . This involves the displacement of a hydrogen atom in the benzene ring by a nucleophile, potentially interacting with enzymes, proteins, and other biomolecules .

Molecular Mechanism

Nitrobenzenes are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in gene expression and interactions with biomolecules .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of varying dosages of 5-Fluoro-2-methyl-1,3-dinitrobenzene in animal models . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Nitrobenzenes can be prepared through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve various enzymes or cofactors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene typically involves the nitration of 5-Fluoro-2-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-2-methyl-1,3-dinitrobenzene may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

-

Reduction

Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Conditions: Room temperature, atmospheric pressure

Products: 5-Fluoro-2-methyl-1,3-diaminobenzene

-

Substitution

Reagents: Sodium methoxide, methanol

Conditions: Reflux

Products: 5-Fluoro-2-methyl-1,3-dimethoxybenzene

-

Oxidation

Reagents: Potassium permanganate, water

Conditions: Room temperature

Products: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature

Substitution: Sodium methoxide, methanol, reflux

Oxidation: Potassium permanganate, water, room temperature

Major Products

Reduction: 5-Fluoro-2-methyl-1,3-diaminobenzene

Substitution: 5-Fluoro-2-methyl-1,3-dimethoxybenzene

Oxidation: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-1,3-dinitrobenzene

- 4-Fluoro-2-methyl-1,3-dinitrobenzene

- 5-Chloro-2-methyl-1,3-dinitrobenzene

Comparison

- 2-Fluoro-1,3-dinitrobenzene : Lacks the methyl group, resulting in different reactivity and applications.

- 4-Fluoro-2-methyl-1,3-dinitrobenzene : The position of the fluorine atom affects the compound’s electronic properties and reactivity.

- 5-Chloro-2-methyl-1,3-dinitrobenzene : The chlorine atom has different electronic effects compared to fluorine, leading to variations in chemical behavior and applications.

5-Fluoro-2-methyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIDVOGSKCTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594111 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-88-6 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)